3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole

Catalog No.
S762767
CAS No.
150405-69-9
M.F
C30H27N3
M. Wt
429.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-...

CAS Number

150405-69-9

Product Name

3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole

IUPAC Name

3-(4-tert-butylphenyl)-4-phenyl-5-(4-phenylphenyl)-1,2,4-triazole

Molecular Formula

C30H27N3

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C30H27N3/c1-30(2,3)26-20-18-25(19-21-26)29-32-31-28(33(29)27-12-8-5-9-13-27)24-16-14-23(15-17-24)22-10-6-4-7-11-22/h4-21H,1-3H3

InChI Key

ZVFQEOPUXVPSLB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5

OLED and QD-LED Devices

Nanoplatelet Light-Emitting Diodes (NPL-LEDs)

3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, commonly referred to as TAZ, is a complex organic compound with the molecular formula C30H27N3C_{30}H_{27}N_3 and a molecular weight of 429.56 g/mol. This compound belongs to the class of triazole derivatives, characterized by the presence of a triazole ring—a five-membered ring containing three nitrogen atoms. TAZ is notable for its application in organic electronics, particularly in organic light-emitting diodes (OLEDs), where it serves as an efficient electron transport layer and hole-blocking material due to its high triplet energy level .

There is no current information available on the specific mechanism of action of this compound. However, triazoles are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties []. The mechanism of action can vary depending on the specific triazole derivative and its interactions with biological targets.

Typical of triazole compounds. These include:

  • Nucleophilic Substitution: The nitrogen atoms in the triazole ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic Aromatic Substitution: The phenyl groups attached to the triazole can engage in electrophilic aromatic substitution, leading to further functionalization.
  • Decomposition Reactions: Under certain conditions, TAZ can decompose, particularly when exposed to strong acids or bases.

These reactions make TAZ a versatile compound for further chemical modifications and applications.

Research indicates that TAZ exhibits notable biological activities. It has been shown to interact with transcriptional regulatory proteins, potentially inhibiting their function. This interaction suggests that TAZ may have applications in therapeutic contexts, particularly in targeting diseases where transcriptional regulation plays a crucial role . Additionally, its structure allows for potential anti-cancer properties, although more extensive studies are needed to fully understand its biological implications.

Synthesis of 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic synthesis techniques:

  • Formation of the Triazole Ring: This is usually achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Substitution Reactions: The biphenyl and tert-butylphenyl groups are introduced via substitution reactions on the triazole precursor.
  • Purification: After synthesis, TAZ is purified using recrystallization or chromatography techniques to achieve high purity levels necessary for electronic applications.

The detailed reaction mechanisms often require specific catalysts and conditions tailored to optimize yield and purity.

TAZ has several significant applications:

  • Organic Light Emitting Diodes (OLEDs): It serves as an electron transport layer and hole-blocking layer due to its suitable energy levels and high triplet energy .
  • Organic Electronics: Its properties make it suitable for use in various organic electronic devices beyond OLEDs.
  • Material Science: TAZ is explored for potential use in perovskite solar cells and other advanced materials due to its semiconducting properties.

The efficiency of TAZ in these applications is attributed to its structural characteristics that facilitate charge transport.

Interaction studies have highlighted TAZ's ability to inhibit certain protein functions. For instance, it has been shown to interact with transcription factors involved in cellular regulation. These interactions are crucial for understanding how TAZ can be utilized in drug design and development aimed at modulating gene expression . Further studies could elucidate its mechanism of action and potential side effects.

Several compounds share structural features with 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-(Phenyl)-1H-pyrazoleC12H10N2C_{12}H_{10}N_2Exhibits anti-inflammatory properties; simpler structure than TAZ.
1,2,4-TriazoleC2H3N3C_2H_3N_3Basic structure; used as a building block for more complex derivatives.
3-(Biphenyl)-5-(phenyl)-1H-pyrazoleC25H21N3C_{25}H_{21}N_3Similar biphenyl structure; used in organic electronics but less efficient than TAZ.

The uniqueness of TAZ lies in its specific combination of functional groups and the arrangement of the triazole ring, which enhances its electronic properties compared to these similar compounds.

XLogP3

7.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole

Dates

Modify: 2023-08-15

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